N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-5-6-14(13(2)9-12)10-18(24)21-20-23-22-19(27-20)16-8-7-15(25-3)11-17(16)26-4/h5-9,11H,10H2,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCWWYAWEXGZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the aromatic substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the dimethoxy and dimethyl groups on the aromatic rings via electrophilic aromatic substitution.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization and substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols, amines, or other reduced forms.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide has demonstrated significant antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including:
- Mycobacterium tuberculosis : In vitro studies have reported minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL for certain derivatives of oxadiazole compounds.
The mechanism behind its antimicrobial activity involves the generation of reactive intermediates that can disrupt bacterial cell function. This property positions the compound as a potential lead in the development of new antimycobacterial agents.
Anticancer Potential
The compound also shows promise in anticancer applications. The 1,3,4-oxadiazole scaffold is recognized for its high bioactivity and specificity in binding to cancer-related targets. Studies have revealed that derivatives of this compound exhibit:
- Antitumor Activity : Various synthesized 1,3,4-oxadiazole derivatives have been screened for their cytotoxic effects against different cancer cell lines. For instance:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its potential against resistant bacterial strains. The compound was tested against clinical isolates of Mycobacterium tuberculosis with promising results indicating its potential use in treating multidrug-resistant infections.
Case Study 2: Anticancer Screening
In another investigation focused on anticancer properties, a series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that several compounds derived from this compound exhibited significant growth inhibition across various cancer types, suggesting their potential as therapeutic agents.
Comparative Analysis of Biological Activities
| Activity Type | Compound Name | Key Findings |
|---|---|---|
| Antimicrobial | This compound | MIC as low as 0.016 μg/mL against Mycobacterium tuberculosis |
| Anticancer | Various oxadiazole derivatives | Up to 95.70% growth inhibition against CNS cancer cells |
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins or nucleic acids. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives reported in the literature (Table 1). Key variations include:
- Substituent position : Methoxy groups (e.g., 2,4- vs. 3,4-dimethoxy) and methyl/chloro/nitro substitutions on aromatic rings.
- Core modifications: Presence of sulfanyl (-S-) linkers or fused heterocycles (e.g., thiazolidinones).
Physical and Spectral Properties
- Methoxy-substituted derivatives (e.g., 3,4-dimethoxyphenyl) show higher melting points (~170–200°C) due to increased polarity .
- Molecular Weight : The molecular weight (~375–389 g/mol) aligns with analogues like 7e (C17H19N5O2S2, MW = 389 g/mol) .
- Spectral Data :
Pharmacological Activity
- Anticancer Potential: Analogues with 2,4-dichlorophenyl substitutions (e.g., N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives) show selective cytotoxicity against liver cancer (IC50 = 2.46 µg/mL) . The target compound’s methoxy groups may reduce cytotoxicity compared to chloro derivatives but improve solubility.
- Anti-inflammatory Activity: Thiazolidinone-oxadiazole hybrids (e.g., compound 2c) demonstrate anti-inflammatory effects, though methoxy groups in the target compound may alter potency .
Key Differentiators
- Electronic Effects : The 2,4-dimethoxyphenyl group provides electron-donating effects, enhancing stability and π-π stacking vs. electron-withdrawing groups (e.g., nitro, chloro) in analogues .
- Pharmacokinetics : Methoxy groups may improve oral bioavailability compared to methyl or chloro substituents due to balanced lipophilicity .
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Anticancer Activity
The oxadiazole moiety has been extensively studied for its anticancer properties. It has been reported that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Mechanism : The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that compounds with oxadiazole structures can interact with cellular targets, leading to cell cycle arrest and apoptosis in cancer cells .
- Case Studies : In a study evaluating the cytotoxicity of various oxadiazole derivatives, compounds similar to this compound showed IC50 values in the low micromolar range against HeLa and L1210 cell lines .
Antimicrobial Activity
Oxadiazole derivatives have also demonstrated antimicrobial properties. The presence of specific substituents on the oxadiazole ring can enhance antibacterial activity:
- Broad Spectrum : Research indicates that these compounds can be effective against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies highlight that electron-donating groups on the aromatic ring improve antimicrobial efficacy .
- Research Findings : A recent study found that certain 1,3,4-oxadiazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory and Antioxidant Activities
In addition to anticancer and antimicrobial effects, oxadiazole derivatives have shown promise in anti-inflammatory and antioxidant activities:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and reduce oxidative stress in cells. This dual action can be beneficial in treating inflammatory diseases .
- Case Studies : In vitro assays demonstrated that some oxadiazole derivatives significantly reduced inflammation markers in activated macrophages .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
| Substituent Position | Effect on Activity |
|---|---|
| 2-position (Dimethoxy) | Enhances anticancer potency |
| 4-position (Dimethyl) | Increases antimicrobial efficacy |
| Amide group | Critical for bioactivity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis involves cyclocondensation of substituted hydrazides with appropriate carboxylic acid derivatives. For example, 2,4-dimethoxyphenyl hydrazide can react with 2-(2,4-dimethylphenyl)acetic acid chloride under reflux in dry tetrahydrofuran (THF) with a catalytic amount of triethylamine. Yield optimization (typically 60–75%) requires controlled stoichiometry, inert atmosphere, and purification via column chromatography using ethyl acetate/hexane gradients .
- Key Parameters : Temperature (70–80°C), reaction time (8–12 hours), and solvent polarity (THF or DMF) significantly affect intermediate stability and final product purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?
- Methodology :
- 1H/13C NMR : Peaks at δ 2.25–2.35 ppm (methyl groups on phenyl), δ 3.80–3.90 ppm (methoxy groups), and δ 7.10–7.50 ppm (aromatic protons) confirm substituent positions.
- FT-IR : Stretching vibrations at 1670–1690 cm⁻¹ (amide C=O) and 1240–1260 cm⁻¹ (oxadiazole C-O-C) validate functional groups.
- HPLC-MS : Retention time and molecular ion peak ([M+H]⁺ at m/z ~407) ensure purity (>95%) and molecular weight confirmation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound against enzyme targets like lipoxygenase or cyclooxygenase?
- Methodology :
- In Silico Docking : Use tools like AutoDock Vina to model interactions between the oxadiazole ring and enzyme active sites (e.g., lipoxygenase’s non-heme iron center). The 2,4-dimethoxyphenyl group may enhance binding via π-π stacking with hydrophobic residues.
- In Vitro Assays : Measure IC₅₀ values using spectrophotometric monitoring of substrate oxidation (e.g., linoleic acid for lipoxygenase inhibition). Compare derivatives with modified substituents to identify critical pharmacophores .
- Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (pH, co-solvents) or enzyme isoforms.
Q. What strategies mitigate poor aqueous solubility of this acetamide derivative during in vivo pharmacokinetic studies?
- Methodology :
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility while maintaining biocompatibility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the methoxy or methyl substituents to improve bioavailability.
- Pharmacokinetic Profiling : Monitor plasma concentration-time curves in rodent models via LC-MS/MS, focusing on Cmax and half-life adjustments .
Q. How do electronic effects of substituents (e.g., methoxy vs. methyl groups) influence the compound’s stability under oxidative stress?
- Methodology :
- DFT Calculations : Compute HOMO-LUMO gaps to predict electron-donating/withdrawing effects. Methoxy groups increase electron density on the oxadiazole ring, potentially reducing oxidative degradation.
- Forced Degradation Studies : Expose the compound to H2O2/UV light and analyze degradation products via LC-HRMS. Major degradation pathways may involve cleavage of the acetamide bond or demethylation .
Data Analysis & Contradictions
Q. How should researchers reconcile discrepancies in reported antibacterial activity of structurally similar N-substituted acetamides?
- Methodology :
- Standardized Protocols : Ensure consistent bacterial strains (e.g., S. aureus ATCC 25923), inoculum size (~1×10⁶ CFU/mL), and MIC determination methods (broth microdilution vs. agar diffusion).
- Meta-Analysis : Compare datasets from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent DMSO’s inhibitory effects at high concentrations) .
Experimental Design
Q. What in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?
- Methodology :
- Carrageenan-Induced Paw Edema (Rat) : Measure edema reduction over 6 hours post-administration (dose range: 10–50 mg/kg).
- Cytokine Profiling : Use ELISA to quantify TNF-α and IL-6 levels in serum, correlating with oxadiazole-mediated NF-κB pathway inhibition.
- Control Considerations : Include positive controls (e.g., indomethacin) and vehicle controls to normalize inter-subject variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
